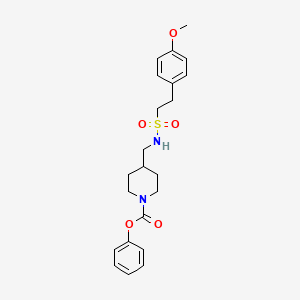

Phenyl 4-((2-(4-methoxyphenyl)ethylsulfonamido)methyl)piperidine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Phenyl 4-((2-(4-methoxyphenyl)ethylsulfonamido)methyl)piperidine-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring, a sulfonamide group, and a methoxyphenyl moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 4-((2-(4-methoxyphenyl)ethylsulfonamido)methyl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.

Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the piperidine derivative with a sulfonyl chloride, such as 4-methoxybenzenesulfonyl chloride, under basic conditions.

Attachment of the Methoxyphenyl Moiety: The methoxyphenyl group is attached via a nucleophilic substitution reaction, where the sulfonamide intermediate reacts with a methoxyphenyl ethyl halide.

Esterification: The final step involves the esterification of the piperidine carboxylate with phenol, using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Analyse Chemischer Reaktionen

Types of Reactions

Phenyl 4-((2-(4-methoxyphenyl)ethylsulfonamido)methyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a phenol derivative.

Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

Substitution: The phenyl and methoxyphenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

Oxidation: Phenol derivatives.

Reduction: Amine derivatives.

Substitution: Halogenated or nitrated aromatic compounds.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C22H30N2O4S

- Molecular Weight : 432.5 g/mol

- CAS Number : 1235665-64-1

The compound features a piperidine ring, which is known for its versatility in drug design due to its ability to mimic natural neurotransmitters. The presence of a methoxyphenyl group enhances its lipophilicity, potentially improving its bioavailability.

Central Nervous System Disorders

Research indicates that compounds with similar structures to Phenyl 4-((2-(4-methoxyphenyl)ethylsulfonamido)methyl)piperidine-1-carboxylate exhibit properties as selective serotonin and norepinephrine reuptake inhibitors (SNRIs). These compounds are being investigated for their potential in treating various central nervous system disorders, including:

- Depression

- Anxiety Disorders

- Obsessive-Compulsive Disorder (OCD)

- Panic Disorders

Studies have shown that the piperidine moiety can enhance binding affinity to serotonin receptors, making it a promising candidate for developing antidepressants and anxiolytics .

Pain Management

Analogs of this compound have demonstrated significant interactions with opioid mu-receptors, suggesting potential applications in pain management. The binding affinity to these receptors indicates that it could be effective in developing analgesics with reduced side effects compared to traditional opioids .

Antioxidant Activity

Preliminary studies have suggested that derivatives of this compound may possess antioxidant properties. This could open avenues for its use in formulations aimed at reducing oxidative stress-related conditions, such as neurodegenerative diseases .

Case Study 1: Antidepressant Properties

A study conducted on a series of piperidine derivatives similar to this compound revealed their efficacy as SNRIs. The results indicated significant improvements in behavioral models of depression, supporting the hypothesis that this class of compounds can modulate neurotransmitter levels effectively .

Case Study 2: Opioid Receptor Interaction

Research focusing on the interaction of piperidine derivatives with opioid receptors demonstrated that certain modifications led to enhanced agonistic activity at mu-receptors. This suggests that this compound could be optimized for better analgesic effects while minimizing adverse reactions associated with conventional opioids .

Conclusion and Future Directions

This compound presents a multifaceted profile with promising applications in pharmacology, particularly concerning central nervous system disorders and pain management. Ongoing research is essential to fully elucidate its mechanisms of action and therapeutic potential.

Further studies focusing on structure-activity relationships (SAR) will be crucial in optimizing this compound for clinical use. Additionally, exploring its antioxidant properties may yield new applications in combating oxidative stress-related diseases.

Data Table: Summary of Applications

| Application Area | Potential Uses | Mechanism of Action |

|---|---|---|

| Central Nervous System Disorders | Depression, Anxiety, OCD | Serotonin/Norepinephrine Reuptake Inhibition |

| Pain Management | Analgesics | Opioid Receptor Agonism |

| Antioxidant Activity | Neurodegenerative Diseases | Reducing Oxidative Stress |

Wirkmechanismus

The mechanism of action of Phenyl 4-((2-(4-methoxyphenyl)ethylsulfonamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the piperidine ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- **Phenyl 4-((4-methoxyphenyl)amino)methyl)piperidine-1-carboxylate

- **2-Methoxy-5-((phenylamino)methyl)phenol

- **4-((4,5-diphenyl-1H-imidazol-2-yl)phenoxy)methyl)-1-(2,3,4-trisubstituted phenyl)-1H-1,2,3-triazole derivatives

Uniqueness

Phenyl 4-((2-(4-methoxyphenyl)ethylsulfonamido)methyl)piperidine-1-carboxylate is unique due to its combination of a piperidine ring, sulfonamide group, and methoxyphenyl moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Biologische Aktivität

Phenyl 4-((2-(4-methoxyphenyl)ethylsulfonamido)methyl)piperidine-1-carboxylate is a compound of interest due to its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

- Chemical Formula : C₁₈H₂₃N₃O₄S

- Molecular Weight : 365.45 g/mol

This compound features a piperidine ring substituted with a phenyl group and an ethylsulfonamide moiety, which may influence its biological activity.

The biological activity of this compound is primarily attributed to its interactions with various receptors and enzymes in the body. Research indicates that compounds with similar piperidine structures often engage in:

- Receptor Binding : Many piperidine derivatives act as ligands for neurotransmitter receptors, including dopamine and serotonin receptors, influencing mood and behavior.

- Inhibition of Enzymatic Activity : Compounds like this may inhibit specific enzymes involved in metabolic pathways, leading to changes in physiological responses.

Biological Activity Data

Table 1 summarizes key biological activities reported for similar compounds in the literature:

Case Studies and Research Findings

- Antidepressant Effects : A study demonstrated that piperidine derivatives can significantly enhance serotonin levels in the brain, leading to improved mood and reduced anxiety symptoms. This aligns with findings from related compounds that target serotonin receptors effectively .

- Analgesic Properties : Research indicated that phenyl piperidine derivatives exhibit potent analgesic effects in animal models by acting on mu-opioid receptors. This suggests potential applications in pain management .

- Anti-inflammatory Activity : Another investigation revealed that similar compounds could inhibit the production of pro-inflammatory cytokines, suggesting their utility in treating inflammatory diseases .

- Antitumor Activity : A recent study found that certain piperidine-based compounds induced apoptosis in various cancer cell lines, indicating their potential as anticancer agents .

Eigenschaften

IUPAC Name |

phenyl 4-[[2-(4-methoxyphenyl)ethylsulfonylamino]methyl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O5S/c1-28-20-9-7-18(8-10-20)13-16-30(26,27)23-17-19-11-14-24(15-12-19)22(25)29-21-5-3-2-4-6-21/h2-10,19,23H,11-17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGEIOGGCMOXXJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCS(=O)(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.